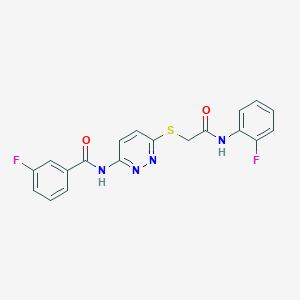

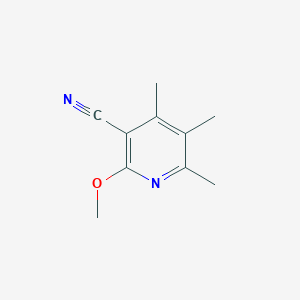

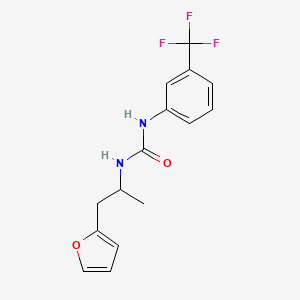

![molecular formula C13H16N4O4S B2410876 2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid CAS No. 906219-48-5](/img/structure/B2410876.png)

2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid” is a chemical compound that has been mentioned in the context of being a potential inhibitor against PARP-1 . PARP-1 inhibitors are used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound or its analogues involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Applications De Recherche Scientifique

Synthesis and Immunobiological Activity

Pyrimidine derivatives have been synthesized and tested for their immunostimulatory and immunomodulatory potency. For example, 2-amino-3-(purin-9-yl)propanoic acids substituted at the purine base moiety showed significant enhancement in the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immunological research and therapy (Doláková et al., 2005).

Mechanisms of Electrophilic Substitution

Understanding the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds, including pyrimidinones, is crucial for designing more efficient synthesis pathways for research and therapeutic purposes (Johnson et al., 1968).

Fluorescence Binding Studies

The synthesis of p-hydroxycinnamic acid derivatives and investigation of their fluorescence binding with bovine serum albumin (BSA) offer insights into the interactions of pyrimidine derivatives with proteins. This research is relevant for drug design and understanding the pharmacokinetics of pyrimidine-based therapeutics (Meng et al., 2012).

Antioxidant and Pharmacological Activities

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. The synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and their evaluation for antioxidant properties highlight the potential of pyrimidine derivatives in medicinal chemistry and therapeutic applications (Rani et al., 2012).

Protein Sulfenation as a Redox Sensor

The study of protein sulfenation and its role as a redox sensor emphasizes the importance of pyrimidine derivatives in understanding cellular signaling and oxidative stress mechanisms. This research can lead to novel therapeutic strategies for diseases associated with oxidative stress (Charles et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-6(2)9-14-10-8(11(15-9)22-5-7(18)19)12(20)17(4)13(21)16(10)3/h6H,5H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXABAHTVJBPNIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

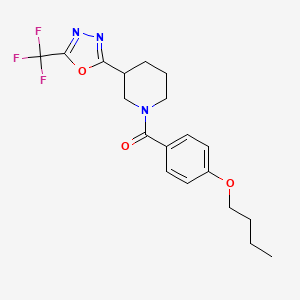

![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)